REACTION_CXSMILES
|
C(OC([N:8]1[CH2:13][CH2:12][CH:11]([CH2:14]CC(OC)=O)[CH2:10][CH2:9]1)=O)(C)(C)C.[CH3:20][Mg+].[Br-].CC[O:25][CH2:26][CH3:27]>>[OH:25][C:26]([CH3:27])([CH3:20])[CH2:14][CH:11]1[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]1 |f:1.2|
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Name
|
|
Quantity
|
0.69 g
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Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)CCC(=O)OC
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Name
|
|
Quantity
|
2.8 mL
|
Type
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reactant
|
Smiles
|
C[Mg+].[Br-]
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Name
|
|
Quantity
|
26 mL
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Type
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reactant
|
Smiles
|
CCOCC
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at rt for 6 h
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
the reaction was quenched by addition of 20 mL of sat'd NH4Cl solution
|
Type
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STIRRING
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Details
|
the mixture was stirred overnight
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Duration
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8 (± 8) h
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Type
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EXTRACTION
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Details
|
The mixture was extracted with ethyl acetate
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Type
|
WASH
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Details
|
The combined organic fractions were washed with sat'd NaCl solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
|
FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography (silica, hexanes-:ethyl acetate, 3:1)
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
OC(CC1CCNCC1)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |